molecular formula C10H22Cl2N2 B1392333 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220018-59-6

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1392333
CAS No.: 1220018-59-6
M. Wt: 241.2 g/mol
InChI Key: ZUQXRGQDEBXQBP-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 It is a derivative of piperidine and pyrrolidine, two well-known heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride stands out due to its unique combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic effects .

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-6-12(7-3-1)9-10-4-5-11-8-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQXRGQDEBXQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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